2-Methyl-4-pentenoic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 2-methyl-4-pentenoic acid has been explored through various methods. Improved synthesis of 3,3-dimethyl-4-pentenoic acid methyl ester, an important intermediate for pyrethroids pesticides, has been achieved using 3-methyl-2-buten-1-ol and trimethyl orthoacetate through Claisen rearrangement and transesterification reaction, achieving an 85.5% yield with 99.2% purity (Peng Chu-he, 2012). Additionally, electrochemical carboxylation has been used for the synthesis of 3-methylene-4-pentenoic acid from 2-bromomethyl-1,4-dibromo-2-butene, showcasing an alternative route with a 57% yield (H. Senboku et al., 1998).
Molecular Structure Analysis
Studies have been conducted to understand the molecular structure and intramolecular interactions of compounds related to 2-methyl-4-pentenoic acid. For example, research on 4-methylamino-3-penten-2-one explored its intramolecular hydrogen bond and vibrational frequencies, providing insight into the structural characteristics that may influence the chemical behavior of 2-methyl-4-pentenoic acid derivatives (H. Raissi et al., 2005).
Chemical Reactions and Properties
2-Methyl-4-pentenoic acid and its analogs participate in various chemical reactions, underlining their versatility. For instance, the dianion of 2-(methylthio)-4-pentenoic acid has proven to be a useful reagent for the preparation of 5-methylene-2(5H)-furanones, demonstrating the compound's applicability in synthesizing heterocyclic structures (Kazuhiko Tanaka et al., 1982).
Scientific Research Applications
Photoisomerization in α, β-Unsaturated Carboxylic Acids : 4-Methyl-2-(E)-pentenoic acid undergoes quantitative transformation into β,γ-unsaturated isomers upon irradiation at 254 nm. This demonstrates its potential application in photochemical processes (Biot, Keukeleire, & Verzele, 2010).
Synthesis of Organic Compounds : 3-Methylene-4-pentenoic acid has been synthesized via electrochemical carboxylation, showcasing its utility in organic synthesis. It serves as a diene in aqueous intermolecular Diels-Alder reactions (Senboku et al., 1998).
Infrared Studies on Amino Acids and Their Metal Complexes : The infrared spectra of 2-amino-4-pentenoic acid and its metal complexes provide insights into the structural properties of unsaturated amino acids (Moreno, Dittmer, & Quagliano, 1960).
Synthesis of Pesticide Intermediates : 3,3-Dimethyl-4-pentenoic acid methyl ester is a key intermediate in the synthesis of pyrethroid pesticides, illustrating its importance in the agricultural chemicals industry (Peng, 2012).
Preparation of Polyester Building Blocks from Pentoses : Trans-2,5-dihydroxy-3-pentenoic acid methyl ester, derived from pentoses using tin-containing silicates, is used for co-polymerization, showing its potential in polymer chemistry (Elliot et al., 2017).
Reducing Teratogenic Activity in Valproate-Related Carboxylic Acids : Novel compounds derived from 4-methyl-2-n-propyl-4-pentenoic acid demonstrate reduced teratogenic activity while retaining anticonvulsant effects, indicating medical applications (Bojic, Elmazar, Hauck, & Nau, 1996).
Safety And Hazards
2-Methyl-4-pentenoic acid is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, spray, mist, or vapors. After handling, it is advised to wash hands thoroughly. Protective clothing, eye protection, and face protection should be worn while handling this compound .
Future Directions
properties
IUPAC Name |
2-methylpent-4-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRZYSHVZOELOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883698 | |
Record name | 4-Pentenoic acid, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
195.00 °C. @ 760.00 mm Hg | |
Record name | 2-Methyl-4-pentenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031158 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, slightly soluble in water, soluble in alcohol and most fixed oils | |
Record name | 2-Methyl-4-pentenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031158 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-Methyl-4-pentenoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/356/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.92 | |
Record name | 2-Methyl-4-pentenoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/356/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Methyl-4-pentenoic acid | |
CAS RN |
1575-74-2 | |
Record name | 2-Methyl-4-pentenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1575-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-4-pentenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001575742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pentenoic acid, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Pentenoic acid, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylpent-4-en-1-oic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.914 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-METHYL-4-PENTENOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29HK385L3G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-Methyl-4-pentenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031158 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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